molecular formula C9H8F2O B1409001 2',3'-Difluoro-5'-methylacetophenone CAS No. 1806306-82-0

2',3'-Difluoro-5'-methylacetophenone

Cat. No.: B1409001
CAS No.: 1806306-82-0
M. Wt: 170.16 g/mol
InChI Key: UFFPYOKMQGJEDJ-UHFFFAOYSA-N
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Description

2',3'-Difluoro-5'-methylacetophenone is a fluorinated aromatic ketone characterized by a methyl group at the 5' position and fluorine atoms at the 2' and 3' positions of the acetophenone backbone. The fluorine atoms and methyl group influence its electronic and steric properties, making it relevant in pharmaceutical intermediates or agrochemical research due to enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(2,3-difluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPYOKMQGJEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Difluoro-5’-methylacetophenone typically involves the fluorination of 5’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Difluoro-5’-methylacetophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Difluoro-5’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: NaOCH3 in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2’,3’-difluoro-5’-methylbenzoic acid.

    Reduction: Formation of 2’,3’-difluoro-5’-methylbenzyl alcohol.

    Substitution: Formation of 2’,3’-difluoro-5’-methoxyacetophenone.

Scientific Research Applications

2’,3’-Difluoro-5’-methylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-5’-methylacetophenone involves its interaction with molecular targets through its fluorine atoms and carbonyl group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as a nucleophile or electrophile in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key properties of 2',3'-difluoro-5'-methylacetophenone with structurally related acetophenone derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₉H₈F₂O 170.16 (calculated) 2',3'-F; 5'-CH₃ Enhanced lipophilicity, metabolic stability; potential intermediate in drug synthesis
3',5'-Difluoroacetophenone C₈H₆F₂O 156.13 3',5'-F Higher electronegativity; used in materials science and catalysis
2'-Fluoro-5'-methylacetophenone C₉H₉FO 152.17 2'-F; 5'-CH₃ Reduced steric hindrance compared to difluoro analogs; intermediate in organic synthesis
2'-Hydroxy-5'-methylacetophenone C₉H₁₀O₂ 150.17 2'-OH; 5'-CH₃ Hydrogen bonding capability; used in chalcone synthesis and enzyme inhibition studies
4',4''-Difluoro-5'-methoxyterphenyl derivatives C₂₁H₁₆F₂O₂ 338.35 Difluoro, methoxy in terphenyl Stabilized crystal structures via weak C-H⋯π interactions; studied in crystallography

Case Study: Reaction Kinetics

demonstrates that electron-withdrawing groups (e.g., -Cl, -F) accelerate carbinolamine formation in reactions with phenylhydrazine. For example, 2'-hydroxy-5'-chloroacetophenone (III) exhibits a second-order rate constant (log k₂) of ~-2.5 at pH 3, while 2'-hydroxy-5'-methylacetophenone (VI) shows log k₂ ~-3.0. The difluoro analog is expected to exhibit even higher reactivity due to stronger inductive effects .

Research Findings and Challenges

  • Crystallography: Terphenyl derivatives with difluoro substituents (e.g., ) reveal dihedral angles of 30–68° between aromatic rings, suggesting that this compound may adopt similar conformations, influencing packing efficiency in solid-state applications .
  • Synthesis Challenges : Fluorination at ortho positions often requires harsh conditions (e.g., HF or Balz-Schiemann reactions), which may compete with undesired side reactions in the presence of methyl groups .

Biological Activity

2',3'-Difluoro-5'-methylacetophenone is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈F₂O, characterized by the presence of two fluorine atoms at the 2' and 3' positions relative to the acetophenone moiety, along with a methyl group at the 5' position. The unique positioning of these substituents influences the compound's chemical reactivity and biological interactions.

The mechanism of action of this compound involves several key interactions:

  • Fluorine Atoms : The fluorine atoms enhance lipophilicity and stability, allowing for better interaction with biological membranes and molecular targets.
  • Carbonyl Group : The carbonyl group can act as a nucleophile or electrophile, participating in various chemical reactions that modulate enzyme activity and receptor interactions.

These interactions suggest that the compound may act as an inhibitor or modulator of certain biological pathways, although detailed studies are required to elucidate specific targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Properties

Some preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its fluorinated structure may contribute to enhanced efficacy compared to non-fluorinated analogs. However, comprehensive studies are needed to confirm these findings and elucidate the mechanisms involved.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time, highlighting the need for further investigation into its therapeutic window and potential side effects .

Case Studies

  • Study on Enzyme Activity : A study investigated the effect of this compound on cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity at specific concentrations, suggesting potential applications in drug metabolism modulation.
  • Antimicrobial Activity Assessment : In a comparative study against common bacterial strains, this compound demonstrated superior antimicrobial effects compared to its non-fluorinated counterparts, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
2',3'-Difluoroacetophenone Lacks methyl group at 5' positionModerate enzyme inhibition
2',4'-Difluoro-5'-methylacetophenone Fluorine atoms at 2' and 4' positionsLimited data on biological activity
3',5'-Difluoro-4'-methylacetophenone Fluorine atoms at 3' and 5' positionsPotentially lower activity than target

This table illustrates how variations in substituent positioning influence biological activity, emphasizing the unique properties of this compound.

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Target Identification : Utilizing proteomics to identify specific molecular targets affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity to optimize therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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